
2-((1-(4-クロロベンジル)-5-(ヒドロキシメチル)-1H-イミダゾール-2-イル)チオ)-N,N-ジエチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C17H22ClN3O2S and its molecular weight is 367.89. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物の構造は、潜在的な抗菌活性を示唆しています。研究者らは、細菌、真菌、および他の病原体に対するその有効性を調査してきました。 さらなる研究では、その作用機序と薬物開発における潜在的な用途を探ることができます .
- この化合物のプロトン化/脱プロトン化平衡は、吸収、発光、および同期走査スペクトルを用いて研究されてきました。これは、さまざまなpHレベルの水溶液中で異なる色(pH 7未満では黄色、pH 7以上では赤色)を示します。 これらの特性は、酸塩基指示薬の候補として適しています .
- この化合物を含む四級スティルバゾリウム塩は、蛍光プローブとして調査されてきました。 それらの光物理的特性は、光重合過程を監視するために役立ちます .
- この化合物に似た8-アザビシクロ[3.2.1]オクタン骨格は、トロパンアルカロイドに見られる中心構造です。これらのアルカロイドは、多様な生物活性を示します。 トロパンアルカロイド合成に興味のある研究者は、この化合物を前駆体として探求できます .
- この化合物の分子式(C14H11ClN2)は、プロテオミクス研究における関連性を示唆しています。 タンパク質や細胞成分との相互作用を調査すると、貴重な洞察が得られます .
- キラルな性質から、この化合物のエナンチオ選択的合成が興味深い分野となる可能性があります。 その調製のための立体選択的な方法を開発すると、創薬に役立つ可能性があります .
抗菌活性
光物理的特性とpHセンシング
蛍光プローブと光重合
トロパンアルカロイド合成
プロテオミクス研究
エナンチオ選択的合成
特性
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S/c1-3-20(4-2)16(23)12-24-17-19-9-15(11-22)21(17)10-13-5-7-14(18)8-6-13/h5-9,22H,3-4,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBGHCOJSLZPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=C(N1CC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
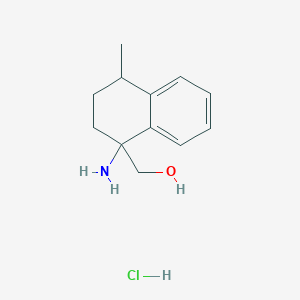
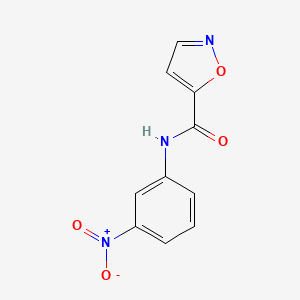
![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)
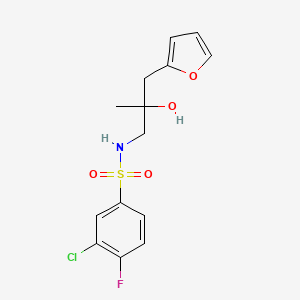

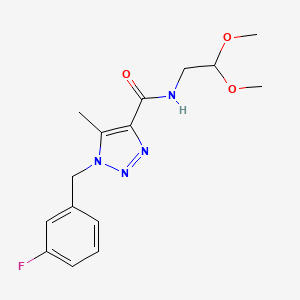
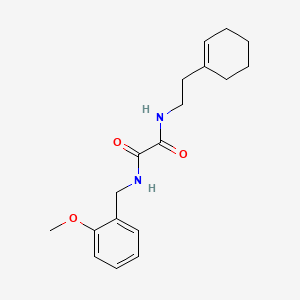
![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2547039.png)
![3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2547040.png)
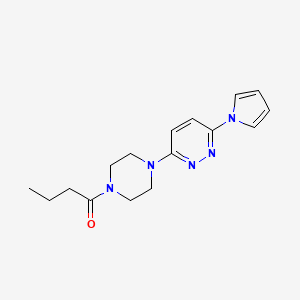
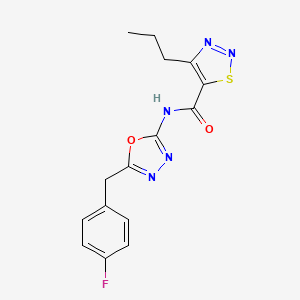
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)
![Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2547044.png)
![2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid](/img/structure/B2547047.png)
